![molecular formula C6H15ClN2O2 B1668302 Carbachol CAS No. 51-83-2](/img/structure/B1668302.png)
Carbachol
Overview
Description
Carbachol, also known as Carbamoylcholine, is a direct-acting miotic agent administered ophthalmically to decrease intraocular pressure after cataract surgery and to induce miosis during surgery . It was discovered in 1932 and initially used as a treatment for migraines, induction of diuresis, and other parasympathetic effects .
Synthesis Analysis
Carbachol is a choline ester and a positively charged quaternary ammonium compound . In alkaline solutions, carbachol degrades to choline . Therefore, a method to selectively detect carbachol and choline is required .
Molecular Structure Analysis
The molecular formula of Carbachol is C6H15N2O2 . It has a molecular weight of 182.648 .
Chemical Reactions Analysis
Carbachol is a potent cholinergic (parasympathomimetic) agent which produces constriction of the iris and ciliary body resulting in reduction in intraocular pressure . The exact mechanism by which carbachol lowers intraocular pressure is not precisely known .
Physical And Chemical Properties Analysis
Carbachol has a molecular weight of 182.65 and is soluble in water at 20 mg/mL . It is not well absorbed in the gastrointestinal tract and does not cross the blood-brain barrier .
Scientific Research Applications
Neurological Research
Carbachol has been used in neurological research, particularly in studies related to the locus coeruleus (LC), a part of the brain that plays an important role in controlling behaviors . Carbachol, as a muscarinic acetylcholine receptor (mAChR) agonist, has been found to increase the spontaneous action potentials of both LC-noradrenergic neurons and local inhibitory interneurons in acute brain slices . This research provides insight into the cellular mechanisms underlying behavior modulations .
Diurnal Rhythm Studies
Carbachol has been used in studies investigating diurnal rhythms, which are natural cycles that occur over a 24-hour period . In one study, carbachol was found to induce oscillations (e.g., beta waves) in rat hippocampal slices . The frequency of these oscillations was found to be significantly influenced by the time of day, suggesting that the diurnal rhythm can modulate the dynamic properties of hippocampal neuronal circuits .
Ophthalmology
In the field of ophthalmology, carbachol is used as a miotic agent . It is administered ophthalmically to decrease intraocular pressure after cataract surgery and to induce miosis (constriction of the pupil) during surgery .
Electrophysiology
Carbachol has been used in electrophysiological studies to investigate the spatio-temporal pattern of field potential . In one study, carbachol was used to induce a specific type of oscillatory activity in rat hippocampal slices .
Mechanism of Action
Target of Action
Carbachol, also known as carbamoylcholine, is a muscarinic agonist . It primarily targets muscarinic and nicotinic receptors . These receptors are part of the parasympathetic nervous system and play a crucial role in various physiological functions, including heart rate, digestion, and salivation.
Mode of Action
Carbachol acts as a parasympathomimetic . It mimics the action of acetylcholine, a neurotransmitter in the body, by binding to and activating muscarinic and nicotinic receptors . This interaction leads to various physiological effects. For instance, intraocular administration of carbachol leads to miosis (constriction of the pupil) and decreases intraocular pressure via increased aqueous humour outflow .
Biochemical Pathways
Carbachol’s action on muscarinic and nicotinic receptors affects several biochemical pathways. It stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C . These events lead to various downstream effects, including the modulation of ion channels and changes in cellular metabolism.
Pharmacokinetics
It is usually administered topically to the eye or through intraocular injection . Carbachol is more resistant to hydrolysis by acetylcholinesterase than other choline esters, leading to a longer duration of action, with significant effects 24 hours after administration .
Result of Action
The primary molecular effect of carbachol is the activation of muscarinic and nicotinic receptors, leading to various cellular responses. For example, in the eye, carbachol induces miosis and increases aqueous humour outflow, reducing intraocular pressure . This makes it useful in treating conditions like glaucoma.
Action Environment
Environmental factors can influence the action of carbachol. For instance, certain substances can potentiate the bronchoconstrictive effect of carbachol. One study found that salicylic acid amplifies carbachol-induced bronchoconstriction in human lung slices . This suggests that environmental and industrial toxicants could exacerbate conditions like asthma by modulating the action of compounds like carbachol .
Safety and Hazards
Carbachol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity and combustible dust . It is fatal if swallowed and may form combustible dust concentrations in air . It is advised against food, drug, pesticide, or biocidal product use .
properties
IUPAC Name |
2-carbamoyloxyethyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-8(2,3)4-5-10-6(7)9;/h4-5H2,1-3H3,(H-,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXAANGOTKPUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N2O2.Cl, C6H15ClN2O2 | |
Record name | CARBACHOL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9022730 | |
Record name | Carbachol | |
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Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Prismatic crystals or powder. Odorless, but develops a faint odor of aliphatic amine upon standing in an open container. Cholinergic, parasympathomimetic, used chiefly in large animals, especially for colic in the horse. (EPA, 1998) | |
Record name | CARBACHOL CHLORIDE | |
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Solubility |
1 g in 1 ml water, 1 g in 50 ml alcohol, Very slightly sol in dehydrated alcohol, more readily sol on boiling, 1 g in 10 ml methanol, Practically insol in chloroform, ether, acetone | |
Record name | CARBACHOL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6373 | |
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Mechanism of Action |
The pharmacologic effects of all miotics are similar; they differ primarily in ocular and systemic absorption, duration of action and degree of effects. Acetylcholine, an endogenous mediator of nerve impulses, stimulates cholinergic receptors, resulting in muscarinic and nicotinic effects. The action of acetylcholine is transient. ... Pilocarpine, carbachol, and methacholine also directly stimulate cholinergic receptors; however, these drugs have a more prolonged duration of action (several hours) than does acetylcholine. There is some evidence that carbachol also has a weak anticholinesterase effect ... ., Miotics reduce intraocular pressure in normal and glaucomatous eyes. The mechanism of action of the drugs in lowering intraocular pressure has not been precisely determined. In patients with open-angle (chronic simple, noncongestive) glaucoma, the drugs facilitate aqueous humor outflow, apparently by causing contraction of the ciliary muscle and widening of the trabecular meshwork. ... Miotics decrease activity of extraocular muscles of convergence. ... Systemically absorbed miotics produce parasympathomimetic effects on various body systems. /Miotics/, /Carbachol acts/ ... with selectivity on the smooth muscle of the gastrointestinal tract ... Carbachol /also/ retains substantial nicotinic activity, particularly on autonomic ganglia. It is likely that both its peripheral and its ganglionic actions are due, in part, to the release of endogenous acetylcholine from the terminals of cholinergic fibers., The choline esters /carbachol & bethanechol/ increase ureteral peristalsis, contract the detrusor muscle of the urinary bladder, increase the maximal voluntary voiding pressure, and decrease the capacity of the bladder. In addition, the trigone and external sphincter are relaxed. In animals with experimental lesions of the spinal cord or sacral roots, these drugs bring about satisfactory evacuation of the neurogenic bladder., For more Mechanism of Action (Complete) data for CARBACHOL CHLORIDE (7 total), please visit the HSDB record page. | |
Record name | CARBACHOL CHLORIDE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Carbachol | |
Color/Form |
Hard prismatic crystals, White or faintly yellow crystals or crystalline powder | |
CAS RN |
51-83-2 | |
Record name | CARBACHOL CHLORIDE | |
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Record name | Carbachol | |
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Record name | Carbachol [USP:INN:BAN:JAN] | |
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Record name | carbachol | |
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Record name | carbachol | |
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Record name | Ethanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, chloride (1:1) | |
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Record name | Carbachol | |
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Record name | Carbachol | |
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Record name | CARBACHOL | |
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Record name | CARBACHOL CHLORIDE | |
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Melting Point |
392 to 401 °F (EPA, 1998), 200-203 °C, some decomposition | |
Record name | CARBACHOL CHLORIDE | |
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Record name | CARBACHOL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6373 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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